molecular formula C16H20N2O2 B8809699 tert-Butyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

tert-Butyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

Cat. No. B8809699
M. Wt: 272.34 g/mol
InChI Key: ZLGJRPZLBZZQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354398B2

Procedure details

To a mixture of 1-(4-cyanobenzyl)azetidine-3-carboxylic acid (3.25 g, 15.0 mmol), DMAP (1.84 g, 15.0 mmol), and tert-butanol (14.1 mL, 150 mmol) in dichloroethane (150 mL) was added EDCI (4.32 g, 22.5 mmol), and the reaction mixture was allowed to stir over the weekend. The volatiles were removed under reduced pressure, and the residue was partitioned between ethyl acetate (250 mL) and a saturated aqueous solution of sodium bicarbonate (250 mL). The organic layer was washed with water (250 mL), washed with brine (100 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure afforded a light yellow oil which was chromatographed on a 5×15 cm silica gel column, eluting with a 0-40% ethyl acetate/hexane gradient to give tert-butyl 1-(4-cyanobenzyl)azetidine-3-carboxylate (3.5 g, 12.9 mmol, 86% yield) as a colorless liquid. HPLC retention time=1.38 minutes−Column: YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.2% phosphoric acid over a 4 minute gradient. MS: (M+H)=273.18. 1H NMR (400 MHz, CDCl3) δ ppm 1.46 (s, 9H), 3.26 (m, 3H), 3.52 (m, 2H), 3.66 (s, 2H), 7.39 (d, J=8.3 Hz, 2H), and 7.60 (d, J=8.3 Hz, 2H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]2)=[CH:5][CH:4]=1)#[N:2].[C:17](O)([CH3:20])([CH3:19])[CH3:18].CCN=C=NCCCN(C)C>CN(C1C=CN=CC=1)C.ClC(Cl)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH2:9][CH:10]([C:12]([O:14][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:13])[CH2:11]2)=[CH:15][CH:16]=1)#[N:2]

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
C(#N)C1=CC=C(CN2CC(C2)C(=O)O)C=C1
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.84 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (250 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a light yellow oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a 5×15 cm silica gel column
WASH
Type
WASH
Details
eluting with a 0-40% ethyl acetate/hexane gradient

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2CC(C2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.9 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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